Cellobiulose

Overview

Description

Cellobiulose is a disaccharide isomer of cellobiose (β-D-glucopyranosyl-(1→4)-D-glucose), formed primarily during the thermal or alkaline degradation of cellobiose. It is identified as a key intermediate in biomass processing, particularly under high-temperature aqueous conditions (e.g., hot-compressed water, HCW) or alkaline media (e.g., sodium hydroxide or hydrogen carbonate solutions). Unlike cellobiose, which has a β(1→4) glycosidic linkage between two glucose units, this compound likely differs in stereochemical configuration, such as a C-2 epimerization or altered linkage, though its exact structure remains under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cellobiulose can be synthesized through the enzymatic or acidic hydrolysis of cellulose. Enzymatic hydrolysis involves the use of cellulase enzymes, which break down cellulose into smaller sugar units, including this compound. Acidic hydrolysis, on the other hand, uses strong acids such as sulfuric acid to cleave the glycosidic bonds in cellulose, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the enzymatic hydrolysis of cellulose-rich materials such as cotton, jute, or paper. The process involves pretreating the cellulose material to increase its accessibility to enzymes, followed by the addition of cellulase enzymes to catalyze the hydrolysis reaction. The resulting mixture is then purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Cellobiulose undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce glucose, a simple sugar with numerous applications in food and biofuel production.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Hydrolysis: Hydrolysis can be carried out using dilute acids or specific enzymes such as β-glucosidase.

Major Products:

Oxidation: this compound acid

Reduction: Cellobiitol

Hydrolysis: Glucose

Scientific Research Applications

It appears that the query is for the applications of "Cellobiulose," but the provided search results discuss "Cellobiose." Considering this, the following information will focus on the applications of cellobiose based on the provided search results.

Cellobiose is a disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond . It can be produced from cellulose using specific bacterial enzymes and is hydrolyzed into glucose by cellobiosidase and cellulase . Cellobiose has garnered interest across various sectors, including food, feed, and cosmetics, spurring the need for cost-effective production methods .

Scientific Research Applications

Production and Bioconversion:

- One-pot synthesis: Cellobiose can be synthesized from sucrose using recombinant Pichia pastoris strains as reusable whole-cell biocatalysts . This process involves thermophilic sucrose phosphorylase from Bifidobacterium longum and cellobiose phosphorylase from Clostridium pastoris .

- Bioconversion cycles: Recombinant yeast cells can maintain a cellobiose titer > 80 g/L even after three consecutive cell-recycling one-pot bioconversion cycles, demonstrating high reusability as a whole-cell biocatalyst .

Metabolism and Engineering:

- Intracellular metabolism: Engineering industrial hosts like Escherichia coli and Saccharomyces cerevisiae for intracellular cellobiose metabolism can offer advantages in biomass technology . This approach can bypass the glucose/xylose mixed sugar co-utilization barrier, which is a significant challenge in using mixed sugars from renewable plant biomass .

- Ethanol production: Cellobiose-metabolizing yeast can eliminate the need for adding extra β-glucosidase to simultaneous saccharification and fermentation processes, favoring continuous fermentation for cellulosic ethanol production .

Health and Medical Applications:

- Prebiotic effects: Cellobiose has potential prebiotic effects, influencing bacterial composition and promoting immunomodulatory health effects . Studies in animals, such as horses and rabbits, have demonstrated these prebiotic effects .

- Colitis suppression: Cellobiose can suppress the development of dextran sulfate sodium (DSS) colitis in mice, reducing body weight loss and tissue edema .

- Safety and tolerability: A dose-escalation study demonstrated that 20 g of cellobiose is a tolerable dose for single use, with a recommendation of up to 15 g twice daily for repeated consumption .

Industrial Applications:

- Functional food additive: Cellobiose is recognized as an important functional food additive, driving the demand for cost-effective bioprocesses for its production .

- Biorefineries: Intracellular cellobiose metabolism is a promising alternative to secreted/surface-displayed β-glucosidases, allowing the use of cellobiose metabolism to bypass mixed sugar co-utilization barriers in lignocellulose-based biorefineries .

Table: Summary of Cellobiose Applications

Mechanism of Action

The mechanism of action of cellobiulose primarily involves its hydrolysis to glucose. This process is catalyzed by enzymes such as β-glucosidase, which cleave the β(1→4) glycosidic bond between the glucose units. The resulting glucose molecules can then enter various metabolic pathways, providing energy and building blocks for cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cellobiulose vs. Cellobiose

Key Findings :

- In sodium hydroxide solution, cellobiose degradation yields 17.6% organic acids and 36.6% hexoses, with this compound and its isomers forming ~15.5% of residual disaccharides .

- Under HCW (225–275°C), isomerization dominates, producing this compound and glucosyl-mannose as primary products .

This compound vs. Cellulose

| Property | This compound | Cellulose |

|---|---|---|

| Structure | Disaccharide isomer | Linear polymer of β(1→4)-linked glucose |

| Source | Synthetic (degradation product) | Natural (plant cell walls) |

| Applications | Reaction intermediate | Pulp, paper, textiles, biofuels |

| Degradation Pathways | Forms organic acids and hexoses | Hydrolyzes to glucose or cellobiose |

Key Findings :

- Cellulose’s β(1→4) polymer structure grants it mechanical strength, whereas this compound’s disaccharide form limits its structural utility .

This compound vs. Glucosyl-Mannose

| Property | This compound | Glucosyl-Mannose |

|---|---|---|

| Structure | Glucose-glucose isomer | Glucose-mannose isomer |

| Formation | Co-produced with glucosyl-mannose in HCW | Co-produced with this compound in HCW |

| Research Focus | Better characterized | Limited studies on reactivity |

Key Findings :

- Both isomers form under HCW, but this compound is more frequently studied due to its relevance in cellulose degradation pathways .

Implications for Biomass Processing

- Alkaline vs. Aqueous Environments : In hydroxide solutions, this compound forms via β-elimination, whereas in HCW, isomerization dominates. These pathways influence the yield of hexoses and organic acids, critical for biofuel production .

- Analytical Challenges : Advanced techniques like HPAEC-PAD-MS are essential to distinguish this compound from cellobiose due to their structural similarity .

Biological Activity

Cellobiulose, a polysaccharide derived from cellulose, has garnered attention for its potential biological activities and applications in various fields, particularly in biochemistry and biotechnology. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Properties

this compound is a linear polymer composed of repeating cellobiose units, which are disaccharides made up of two glucose molecules linked by a β-1,4-glycosidic bond. This structure contributes to its stability and resistance to enzymatic degradation compared to simple sugars.

Synthesis and Sources

this compound can be synthesized through the hydrolysis of cellulose or produced by certain microorganisms during fermentation processes. It serves as an intermediate in the conversion of biomass into biofuels and other chemicals.

1. Enzymatic Hydrolysis

Research indicates that this compound plays a crucial role in the enzymatic hydrolysis of cellulose. The cellulase system from Bacteroides cellulosolvens exhibits feedback inhibition by cellobiose, affecting cellulose solubilization. At concentrations above 2.6 g/L, cellobiose significantly inhibits cellulase activity, demonstrating its regulatory role in cellulose degradation processes .

2. Fermentation Processes

This compound is utilized as a substrate in fermentation processes by various microorganisms, including Clostridium acetobutylicum. Studies show that when this compound is used as a substrate, it supports microbial growth and metabolite production. For instance, fermentation experiments revealed that C. acetobutylicum could efficiently convert this compound into butanol and other solvents, highlighting its potential for biofuel production .

3. Antioxidant Activity

Emerging studies suggest that this compound possesses antioxidant properties. The oxidative degradation products of this compound have been shown to exhibit radical scavenging activity, which may contribute to its potential health benefits when used as a functional food ingredient .

Case Study 1: Hydrothermal Conversion

A study demonstrated that this compound acts as a key intermediate during the hydrothermal conversion of biomass into biofuels. The research highlighted the isomerization of cellobiose to glucose as a critical step in breaking glycosidic bonds during non-catalytic hydrothermal treatment .

| Process Stage | Observations |

|---|---|

| Hydrolysis | Effective conversion of this compound to glucose |

| Isomerization | Key role in glycosidic bond cleavage |

| Yield Improvement | Enhanced biofuel production efficiency |

Case Study 2: Enzyme Characterization

The characterization of cellobiose dehydrogenases (CDHs) from various fungi has revealed their significant role in the oxidation of this compound. These enzymes demonstrate high substrate specificity for disaccharides like cellobiose and lactose, with catalytic efficiencies indicating their potential in biomass valorization .

| Enzyme Source | Optimal pH | Catalytic Efficiency (M–1s–1) |

|---|---|---|

| Cellulomonas palmilytica | 6.0 | 2.05 x 10^5 |

| Aspergillus niger | 5.5 | 9.06 x 10^4 |

Research Findings

Recent research has focused on optimizing the production and application of this compound in biorefinery processes. The integration of enzymatic pathways for efficient conversion of biomass into valuable products is a key area of investigation. For example, studies have shown that co-culturing microorganisms can enhance the degradation rates of this compound due to synergistic effects between different species .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural properties of cellobiulose?

To analyze this compound’s molecular structure, employ techniques such as nuclear magnetic resonance (NMR) for bond configuration analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and X-ray diffraction (XRD) for crystallinity assessment. Ensure experimental protocols include calibration with reference standards (e.g., cellulose derivatives) and triplicate measurements to validate reproducibility .

Q. How can researchers design a robust protocol for synthesizing this compound in laboratory settings?

A synthesis protocol should specify:

- Precursor selection (e.g., glucose vs. cellulose-derived substrates).

- Catalytic conditions (temperature, pH, enzyme/substrate ratios for enzymatic synthesis).

- Purification steps (column chromatography, dialysis) to isolate this compound from byproducts. Pilot studies with factorial design (e.g., 2^3 experiments varying temperature, pH, and reaction time) optimize yield and reduce resource waste .

Q. What statistical approaches are suitable for analyzing enzymatic hydrolysis data of this compound?

Use ANOVA to compare hydrolysis rates across experimental groups (e.g., enzyme types, substrate concentrations). For non-linear kinetics, apply Michaelis-Menten modeling with bootstrapping to estimate confidence intervals for kinetic parameters (Km, Vmax). Outliers should be assessed via Grubbs’ test to ensure data integrity .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways in microbial systems be resolved?

Conflicting results (e.g., variations in catabolic enzyme efficiency) require:

- Meta-analysis of published datasets to identify confounding variables (e.g., microbial strain differences, growth media).

- Controlled replication studies using standardized protocols (e.g., ATCC microbial strains, fixed incubation conditions).

- Multi-omics integration (transcriptomics, proteomics) to correlate enzyme expression levels with substrate utilization rates .

Q. What computational models best predict this compound’s interactions with lignocellulosic matrices?

Molecular dynamics (MD) simulations with CHARMM/GROMACS force fields can model hydrogen bonding and van der Waals interactions. Validate predictions using atomic force microscopy (AFM) to measure adhesion forces between this compound and lignin/cellulose surfaces. Parameterize models with experimental data from surface plasmon resonance (SPR) .

Q. How should researchers address variability in this compound’s solubility across solvent systems?

Develop a phase diagram mapping solubility against solvent polarity (e.g., water, DMSO, ionic liquids) and temperature. Use Hansen solubility parameters to predict solvent compatibility. For reproducibility, document solvent purity (e.g., HPLC-grade) and degassing procedures to eliminate air bubbles affecting solubility measurements .

Q. Methodological Guidelines

Q. What criteria define a high-quality research question for this compound studies?

A strong question must:

- Be specific (e.g., “How does pH affect cellulase-mediated hydrolysis of this compound?” vs. “How is this compound degraded?”).

- Be feasible (align with lab resources, time constraints).

- Address a knowledge gap (e.g., unexplored enzymatic pathways). Test the question’s scope via a pilot literature review and consult domain experts .

Q. How can mixed-methods approaches enhance this compound research?

Combine quantitative data (e.g., yield calculations, kinetic rates) with qualitative insights (e.g., expert interviews on synthesis challenges). For example, use semi-structured interviews to contextualize experimental bottlenecks identified in yield optimization trials .

Q. Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound experiments?

- Detailed metadata : Document batch numbers for chemicals, equipment calibration dates, and environmental conditions (humidity, temperature).

- Open-access protocols : Share step-by-step methods on platforms like Protocols.io .

- Blind testing : Have independent labs replicate key findings using provided protocols .

Q. How should researchers handle incomplete or ambiguous spectral data for this compound characterization?

Apply signal deconvolution algorithms (e.g., Gaussian fitting for overlapping FTIR peaks) and cross-validate with orthogonal methods (e.g., comparing NMR results with mass spectrometry). Publish raw data in repositories like Zenodo for peer validation .

Properties

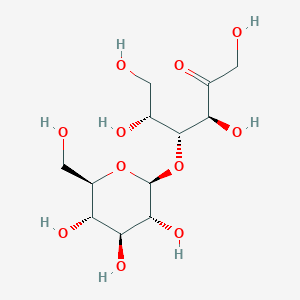

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-WUYFHPBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.